6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one
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Overview
Description
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of cyclopenta-pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the reaction of cyclopentanone, malononitrile, and elemental sulfur under microwave irradiation conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of tumor growth in cancer cells or the prevention of corrosion in metals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one include:
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of a methyl group at the 6-position. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O/c1-5-2-6-7(3-5)9-4-10-8(6)11/h4-5H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
SLWHTKMBPDPVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)N=CNC2=O |
Origin of Product |
United States |
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